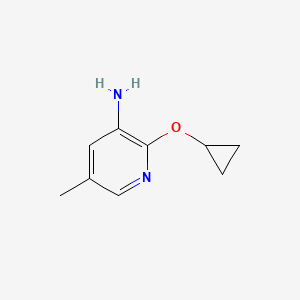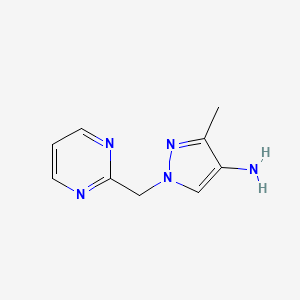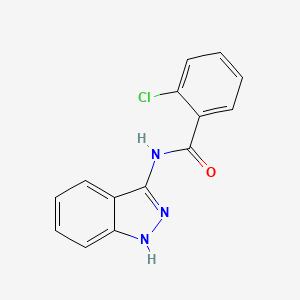![molecular formula C9H16N4 B13067803 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,11-Tetraazatricyclo[7400,2,6]tridec-5-ene is a complex heterocyclic compound characterized by its unique tricyclic structure containing four nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene typically involves a Mannich-type one-pot reaction. This method starts with functionalized 1,4-dihydropyridines, primary amines, and formaldehyde. The reaction is carried out under reflux conditions in ethanol, yielding the desired compound in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene: A derivative with a methyl group at the 4-position.
3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene-8-selenone: A selenium-containing analog.
Uniqueness
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is unique due to its specific tricyclic structure and the presence of four nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene |
InChI |
InChI=1S/C9H16N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
ZGZMIHFUMVLFMW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1N3CCNC3=NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)



![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)


![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
